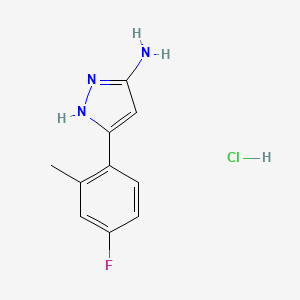
O-(5-Quinolyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(5-Quinolyl)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group. This compound is derived from quinoline, a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Quinolyl)hydroxylamine typically involves the reaction of 5-quinolinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of hydroxylamines, including this compound, often involves the hydrolysis of oximes. A novel method combines electrodialysis with oxime hydrolysis, which integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single process. This method offers high yield and efficiency under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: O-(5-Quinolyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
O-(5-Quinolyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of O-(5-Quinolyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds through electrophilic amination. This process involves the transfer of the amino group to various substrates, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- O-Benzoylhydroxylamine
Comparison: O-(5-Quinolyl)hydroxylamine is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. Unlike other hydroxylamines, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
O-quinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,10H2 |
Clave InChI |
CBGQUOKPDGJOPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)




![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


